Acide acétique de gossypol

Vue d'ensemble

Description

AT101, également connu sous le nom d'acide acétique de R-(-)-gossypol, est un composé polyphénolique naturel dérivé du cotonnier. Il a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses applications thérapeutiques potentielles, notamment dans le traitement du cancer. AT101 fonctionne comme un inhibiteur de petite molécule des protéines de la famille Bcl-2 anti-apoptotiques, qui jouent un rôle crucial dans la régulation de la mort cellulaire et de la survie .

Applications De Recherche Scientifique

Chemistry: AT101 is used as a model compound to study the interactions of polyphenolic compounds with biological molecules.

Biology: In biological research, AT101 is used to investigate the mechanisms of apoptosis and cell survival.

Medicine: AT101 has shown promise as an anti-cancer agent, particularly in the treatment of prostate cancer, non-small cell lung cancer, and head and neck cancer.

Industry: AT101 is used in the development of new therapeutic agents and drug delivery systems.

Mécanisme D'action

Target of Action

Gossypol acetic acid (GA) primarily targets the Bcl-2 family of anti-apoptotic proteins . These proteins play a crucial role in regulating cell death and survival, making them significant targets in cancer therapy. GA also targets the essential cell division protein FtsZ , which is vital for bacterial cell division .

Mode of Action

GA interacts with its targets in a way that promotes apoptosis, or programmed cell death. It inhibits the Bcl-2 family of anti-apoptotic proteins, thereby promoting apoptosis in tumor cells . In bacteria, GA interferes with the assembly of the cell division FtsZ ring, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

GA affects various biochemical pathways. It induces apoptosis by inhibiting the Bcl-2 family of proteins . It also impacts cell cycle regulation by targeting kinases involved in this process . In bacteria, GA affects cell division by interfering with the assembly of the FtsZ ring .

Pharmacokinetics

The pharmacokinetics of GA are still under investigation. It has been noted that GA has a narrow therapeutic range of doses . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GA and their impact on its bioavailability.

Result of Action

The action of GA results in significant molecular and cellular effects. In cancer cells, GA promotes apoptosis, leading to cell death . In bacteria, GA inhibits cell division, thereby inhibiting bacterial growth . GA also has antimicrobial properties against Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of GA can be influenced by various environmental factors. For instance, GA can inhibit the growth of Gram-negative bacteria when the outer membrane is permeabilized by Polymyxin B nonapeptide

Analyse Biochimique

Biochemical Properties

Gossypol acetic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to Bcl-xL and Bcl-2 proteins with inhibition constants (K_i) of 0.5-0.6 μM and 0.2-0.3 mM, respectively . These interactions inhibit the anti-apoptotic functions of these proteins, promoting apoptosis in cancer cells. Additionally, gossypol acetic acid inhibits dehydrogenase enzymes such as lactate dehydrogenase and NAD-linked enzymes .

Cellular Effects

Gossypol acetic acid exerts multiple effects on various cell types and cellular processes. It induces apoptosis in tumor cells by inhibiting the Bcl-2 family of proteins . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, gossypol acetic acid has been shown to interfere with the assembly of the cell division protein FtsZ in bacteria, inhibiting cell division . In macrophages, it increases the production of reactive oxygen species, upregulates the expression of caspases 3 and 9, and decreases mitochondrial membrane potential, leading to apoptosis .

Molecular Mechanism

The molecular mechanism of gossypol acetic acid involves several pathways. It promotes apoptosis by binding to and inhibiting the Bcl-2 family of proteins . This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. Gossypol acetic acid also induces oxidative stress by generating reactive oxygen species and causing DNA damage . Additionally, it inhibits the GTPase activity of the cell division protein FtsZ, blocking bacterial cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gossypol acetic acid change over time. It has been observed to be stable under various conditions, but its long-term effects on cellular function can vary. For example, in cancer clinical trials, gossypol acetic acid (AT-101) has shown promise as an anticancer agent with manageable toxicity profiles

Dosage Effects in Animal Models

The effects of gossypol acetic acid vary with different dosages in animal models. At low doses, it has been found to be well-tolerated, while higher doses can lead to toxicity. For instance, in mice, gossypol acetic acid decreased the total number of lymphocytes in the thymus and mesenteric lymph nodes at higher doses . Additionally, different in vivo animal models have confirmed its antifertility effects, with varying degrees of efficacy depending on the dosage .

Metabolic Pathways

Gossypol acetic acid is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and NAD-linked enzymes, affecting metabolic flux and metabolite levels . Its metabolism in the body leads to the formation of various metabolites that can have different biological activities. For example, gossypol acetic acid has been shown to inhibit the proliferation of cancer cells by targeting kinases involved in cell cycle regulation .

Transport and Distribution

Gossypol acetic acid is transported and distributed within cells and tissues through various mechanisms. It can permeate cell membranes and interact with transporters and binding proteins. In macrophages, it increases the production of reactive oxygen species and induces DNA damage . Its distribution within the body can affect its localization and accumulation, influencing its biological activity.

Subcellular Localization

The subcellular localization of gossypol acetic acid plays a crucial role in its activity and function. It has been shown to localize to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . Additionally, it can interfere with the assembly of the cell division protein FtsZ in bacteria, affecting cell division

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AT101 est synthétisé à partir du gossypol, un composé naturel présent dans les graines de coton. La voie de synthèse implique l'isolement du gossypol suivi de sa conversion en énantiomère R-(-), qui est ensuite acétylé pour produire AT101. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les processus de conversion et d'acétylation .

Méthodes de production industrielle

La production industrielle d'AT101 implique l'extraction à grande échelle du gossypol des graines de coton, suivie de sa purification et de sa modification chimique pour produire l'énantiomère souhaité. Le processus est optimisé pour garantir un rendement et une pureté élevés du produit final, ce qui le rend approprié pour des applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

AT101 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à son activité biologique et à ses applications thérapeutiques.

Réactifs et conditions courants

Oxydation: AT101 peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction: La réduction d'AT101 peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'AT101, qui peuvent présenter différentes activités biologiques et potentiels thérapeutiques. Ces dérivés sont souvent étudiés pour améliorer l'efficacité et réduire la toxicité du composé parent .

Applications de la recherche scientifique

Chimie: AT101 est utilisé comme composé modèle pour étudier les interactions des composés polyphénoliques avec les molécules biologiques.

Biologie: En recherche biologique, AT101 est utilisé pour étudier les mécanismes de l'apoptose et de la survie cellulaire.

Médecine: AT101 s'est avéré prometteur comme agent anticancéreux, en particulier dans le traitement du cancer de la prostate, du cancer du poumon non à petites cellules et du cancer de la tête et du cou.

Mécanisme d'action

AT101 exerce ses effets en inhibant les fonctions anti-apoptotiques des protéines de la famille Bcl-2. Ces protéines sont souvent surexprimées dans les cellules cancéreuses, ce qui conduit à une survie cellulaire accrue et une résistance à la thérapie. En se liant au motif BH3 de ces protéines, AT101 perturbe leur fonction, conduisant à l'activation de la voie apoptotique intrinsèque. Cela entraîne l'induction de la mort cellulaire programmée dans les cellules cancéreuses. En outre, AT101 s'est avéré provoquer des dommages à l'ADN, contribuant ainsi davantage à ses effets anticancéreux .

Comparaison Avec Des Composés Similaires

AT101 est unique parmi les composés similaires en raison de son mécanisme d'action spécifique et de son potentiel thérapeutique. Certains composés similaires comprennent:

Gossypol: Le composé parent d'AT101, qui présente également des propriétés anticancéreuses mais avec des profils d'efficacité et de toxicité différents.

ABT-737: Un autre inhibiteur de petite molécule des protéines de la famille Bcl-2, mais avec une affinité de liaison et un spectre d'activité différents.

Navitoclax: Un inhibiteur de Bcl-2 utilisé en thérapie anticancéreuse, similaire à AT101 mais avec des propriétés pharmacocinétiques et des applications cliniques distinctes

AT101 se distingue par sa capacité à améliorer les effets de la chimiothérapie et de la radiothérapie, ce qui en fait un ajout précieux aux schémas de traitement du cancer .

Propriétés

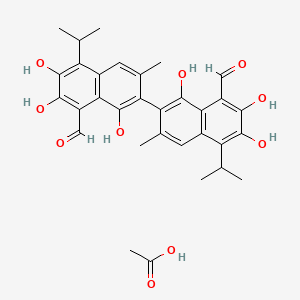

IUPAC Name |

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.